p-[(p-Acetamidophenyl)carbamoyl]phenol p-[(p-Acetamidophenyl)carbamoyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13930749
InChI: InChI=1S/C15H14N2O3/c1-10(18)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(19)9-3-11/h2-9,19H,1H3,(H,16,18)(H,17,20)
SMILES:
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol

p-[(p-Acetamidophenyl)carbamoyl]phenol

CAS No.:

Cat. No.: VC13930749

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

p-[(p-Acetamidophenyl)carbamoyl]phenol -

Specification

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
IUPAC Name N-(4-acetamidophenyl)-4-hydroxybenzamide
Standard InChI InChI=1S/C15H14N2O3/c1-10(18)16-12-4-6-13(7-5-12)17-15(20)11-2-8-14(19)9-3-11/h2-9,19H,1H3,(H,16,18)(H,17,20)
Standard InChI Key RJZRPDXTJMHYJG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O

Introduction

Structural and Molecular Characteristics

The molecular formula of p-[(p-Acetamidophenyl)carbamoyl]phenol is C₁₅H₁₄N₂O₃, with a molecular weight of 270.28 g/mol. Its IUPAC name, N-(4-acetamidophenyl)-4-hydroxybenzamide, reflects the presence of:

  • A 4-hydroxybenzamide moiety (aromatic ring with a hydroxyl and carboxamide group).

  • A 4-acetamidophenyl group (aromatic ring with an acetamide substituent).

The compound’s canonical SMILES string, CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O, highlights the connectivity of these groups. X-ray crystallography and spectroscopic analyses (discussed later) confirm that the acetamide and carbamoyl groups adopt planar configurations, facilitating intermolecular hydrogen bonding .

Synthetic Routes and Optimization

Conventional Synthesis via Acetylation and Coupling

The synthesis of p-[(p-Acetamidophenyl)carbamoyl]phenol typically involves a two-step process:

  • Acetylation of 4-aminophenol:

    • 4-Aminophenol reacts with acetic anhydride in the presence of a base (e.g., sodium hydroxide) to form 4-acetamidophenol (paracetamol intermediate) .

    • Yield: ~85–90% under optimized conditions (60°C, 6 hours) .

  • Carbamoylation with 4-hydroxybenzoic acid derivatives:

    • 4-Hydroxybenzoyl chloride is coupled with 4-acetamidoaniline via a nucleophilic acyl substitution reaction .

    • Solvents: Acetonitrile or dimethylformamide (DMF) with catalytic triethylamine.

    • Yield: 70–75% after recrystallization from ethanol.

Key Reaction:

4-Acetamidoaniline + 4-Hydroxybenzoyl ChlorideEt3N, DMFp-[(p-Acetamidophenyl)carbamoyl]phenol + HCl\text{4-Acetamidoaniline + 4-Hydroxybenzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{p-[(p-Acetamidophenyl)carbamoyl]phenol + HCl}

Alternative Pathways

Recent patents describe a one-pot synthesis using microwave-assisted catalysis to reduce reaction time from 12 hours to 2 hours . This method employs palladium catalysts (e.g., Pd(OAc)₂) and yields up to 88% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Slightly soluble in water (1:70 w/v) but highly soluble in polar aprotic solvents (e.g., DMSO: 25 mg/mL).

    • Solubility in ethanol: 1:7 w/v at 25°C .

  • Stability:

    • Stable under ambient conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments, yielding 4-hydroxybenzoic acid and 4-acetamidoaniline .

Spectroscopic Characterization

  • FTIR:

    • N-H stretch: 3187 cm⁻¹ (amide group) .

    • O-H stretch: 3350 cm⁻¹ (phenolic hydroxyl) .

    • C=O stretches: 1651 cm⁻¹ (carbamoyl) and 1702 cm⁻¹ (acetamide) .

  • UV-Vis:

    • λ<sub>max</sub> = 242 nm (π→π* transition of the aromatic system) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z = 270.28 (M⁺).

CompoundR GroupIC₅₀ (µM)
114-Carboxyphenyl12.0
124-(N,N-Dimethyl)4.3
134-Methoxyphenyl9.1

Analytical and Industrial Applications

Chromatographic Analysis

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water 60:40 v/v).

  • TLC: R<sub>f</sub> = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Material Science

The compound’s rigid aromatic structure makes it a candidate for polyamide synthesis. Films cast from its polymer exhibit tensile strengths of 85 MPa, comparable to commercial nylons .

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